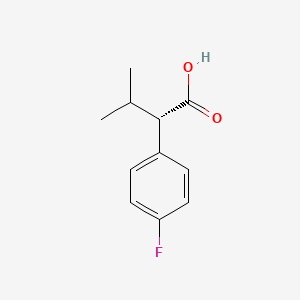

(2R)-2-(4-氟苯基)-3-甲基丁酸

描述

Synthesis Analysis

The synthesis of this compound, particularly its enantiomer (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, has been achieved through a technically feasible route starting from 4-fluorophenylacetic acid, with an overall yield of 80%. Asymmetric hydrogenation of the unsaturated acid in the presence of ruthenium(II) carboxylato complexes containing chiral atropisomeric diphosphines afforded the (S)-enantiomer with up to 94% ee, which could be further purified to 98% ee via crystallization of its sodium salt (Crameri et al., 1997).

Molecular Structure AnalysisThe structure of related compounds has been elucidated through X-ray crystallography, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, determining the configuration of amino-hydroxy acids (Nakamura et al., 1976). This methodology could be applied to determine the detailed molecular structure of “(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid.”

Chemical Reactions and Properties

The compound's reactivity and functional group transformations have been explored in various contexts. For instance, 4-amino-2-(substituted methyl)-2-butenoic acids, including fluoro-substituted variants, have been synthesized, offering insights into the chemical behavior of similar compounds (Silverman et al., 1986).

Physical Properties Analysis

Physical properties, such as crystallinity and hydrogen bonding potential, can be inferred from related studies, like the analysis of 5-fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione, which showcases how molecular structure influences physical state and intermolecular interactions (Lehmler & Parkin, 2008).

科学研究应用

立体选择性合成和不对称有机合成

Laue等人(2000年)的研究重点介绍了γ-氟化α-氨基酸的立体选择性合成,展示了(2R)-2-(4-氟苯基)-3-甲基丁酸衍生物在合成生物相关分子中的实用性。该研究提供了关于对映选择性烷基化技术的见解,这对于开发具有潜在应用于药物设计和合成的氨基酸衍生物至关重要(Laue,Kröger,Wegelius和Haufe,2000)。

有机硼酸酯的合成

Berg等人(2012年)描述了(2R)-2-(4-氟苯基)-3-甲基丁酸衍生物在有机硼酸酯不对称合成中的应用。这项研究强调了该化合物在创造对映纯有机硼试剂中的多功能中间体的作用,这对于不对称合成和制药研究非常有价值(Berg, Eichenauer, & Pietruszka, 2012)。

发酵食品中香气化合物的形成

Matheis,Granvogl和Schieberle(2016年)探讨了通过Ehrlich途径形成香气化合物,指出了(2R)-2-(4-氟苯基)-3-甲基丁酸类似物在理解发酵食品中生化途径的相关性。这项研究为进一步研究风味科学和食品化学奠定了基础(Matheis, Granvogl, & Schieberle, 2016)。

液晶研究

Jankowiak等人(2008年)研究了液晶中包含(2R)-2-(4-氟苯基)-3-甲基丁酸衍生物的热性能和电光性能。他们的研究突出了末端链取代对向列相材料性能及其在显示技术中的应用的影响(Jankowiak, Januszko, Ringstrand, & Kaszyński, 2008)。

PET成像剂的合成

Qiao等人(2009年)专注于合成和评价F-18标记的氟芳基缬氨酸衍生物,包括(2R)-2-(4-氟苯基)-3-甲基丁酸衍生物,作为肿瘤检测的潜在PET成像剂。这项研究说明了该化合物在开发肿瘤学中的新型诊断工具方面的潜力(Qiao, He, Zhang, Li, Liu, Xu, Wang, Qi, & Peng, 2009)。

属性

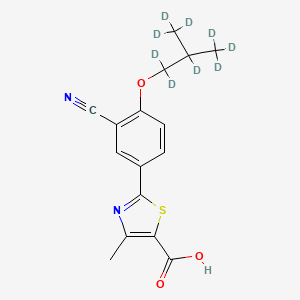

IUPAC Name |

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQLHBYGMUXCEW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)